molecular formula C30H57O3PS B2546228 O,O,O-tris[5-methyl-2-(propan-2-yl)cyclohexyl] phosphorothioate CAS No. 1005046-30-9

O,O,O-tris[5-methyl-2-(propan-2-yl)cyclohexyl] phosphorothioate

Cat. No.: B2546228
CAS No.: 1005046-30-9
M. Wt: 528.82
InChI Key: TWFZQYUQVTYADM-UHFFFAOYSA-N
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Description

O,O,O-Tris[5-methyl-2-(propan-2-yl)cyclohexyl] phosphorothioate is an organophosphorus compound characterized by a central phosphorus atom bonded to three bulky cyclohexyl-derived substituents and a thiophosphate ester group.

Properties

IUPAC Name

tris[(5-methyl-2-propan-2-ylcyclohexyl)oxy]-sulfanylidene-λ5-phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H57O3PS/c1-19(2)25-13-10-22(7)16-28(25)31-34(35,32-29-17-23(8)11-14-26(29)20(3)4)33-30-18-24(9)12-15-27(30)21(5)6/h19-30H,10-18H2,1-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFZQYUQVTYADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OP(=S)(OC2CC(CCC2C(C)C)C)OC3CC(CCC3C(C)C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H57O3PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of O,O,O-tris[5-methyl-2-(propan-2-yl)cyclohexyl] phosphorothioate typically involves the reaction of phosphorothioic acid with 5-methyl-2-(propan-2-yl)cyclohexanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity.

Chemical Reactions Analysis

O,O,O-tris[5-methyl-2-(propan-2-yl)cyclohexyl] phosphorothioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphorothioate derivatives.

    Reduction: Reduction reactions can convert it into phosphorothioate esters.

    Substitution: It can undergo nucleophilic substitution reactions to form different phosphorothioate compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

O,O,O-tris[5-methyl-2-(propan-2-yl)cyclohexyl] phosphorothioate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorothioate compounds.

    Biology: This compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the formulation of various industrial products, including pesticides and lubricants.

Mechanism of Action

The mechanism of action of O,O,O-tris[5-methyl-2-(propan-2-yl)cyclohexyl] phosphorothioate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. The compound may also interact with cellular membranes and proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

Notes on Limitations

  • Direct data on the target compound is absent in the provided evidence; comparisons are extrapolated from structural analogues.
  • Further experimental studies are needed to validate hypotheses regarding reactivity, toxicity, and environmental impact.

Biological Activity

O,O,O-tris[5-methyl-2-(propan-2-yl)cyclohexyl] phosphorothioate is a phosphorothioate compound with significant biological implications, particularly in the fields of biochemistry and toxicology. This article delves into its synthesis, biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: C30H57O3PS
Molecular Weight: 528.82 g/mol
IUPAC Name: tris[(5-methyl-2-propan-2-ylcyclohexyl)oxy]-sulfanylidene-λ5-phosphane

The compound is synthesized through the reaction of phosphorothioic acid with 5-methyl-2-(propan-2-yl)cyclohexanol under controlled conditions, often utilizing catalysts and specific solvents to optimize yield and purity.

This compound exhibits biological activity primarily through its interaction with enzymes and cellular components. It is known to inhibit certain enzymes by binding to their active sites, which disrupts their catalytic functions. This inhibition can lead to various physiological effects, depending on the specific enzymes targeted.

Enzyme Inhibition Studies

Research has shown that phosphorothioate compounds can affect enzymatic activities significantly. For instance, studies on similar phosphorothioates indicate that they can influence nucleases and other critical enzymes involved in DNA/RNA metabolism. The chirality of the phosphorothioate linkages has been found to affect binding affinities and nuclease stability, which are crucial for therapeutic applications .

Case Studies

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other related compounds:

Compound NameStructural SimilarityBiological Activity
O,O,O-tris(2-isopropyl-5-methylcyclohexyl) phosphorothioateHighEnzyme inhibition similar
O,O,O-tris(2-methyl-5-isopropylcyclohexyl) phosphorothioateModerateDifferent reactivity profile

The unique structural arrangement of this compound contributes to its distinct chemical behavior and potential applications in various fields, including pharmaceuticals and agrochemicals.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing O,O,O-tris[5-methyl-2-(propan-2-yl)cyclohexyl] phosphorothioate?

  • Methodological Answer : The synthesis typically involves reacting a phosphorochloridothioate precursor with 5-methyl-2-(propan-2-yl)cyclohexanol under nucleophilic substitution conditions. For analogous phosphorothioates, activation agents like N,N′-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) are employed to facilitate esterification . Solvent choice (e.g., dichloromethane or acetonitrile) and temperature control (0–25°C) are critical to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures isolation of the pure product .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

  • Methodological Answer : Multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P) is essential for confirming the phosphorothioate backbone and cyclohexyl substituents. For example, ³¹P-NMR peaks between 50–60 ppm indicate the presence of the thiophosphate group . High-resolution mass spectrometry (HRMS) or fast-atom bombardment (FAB-MS) validates molecular weight . X-ray crystallography (as demonstrated for related cyclohexyl phosphinates) resolves stereochemical configurations, particularly the axial/equatorial orientation of substituents .

Q. What are the key reactivity trends of this phosphorothioate under varying experimental conditions?

  • Methodological Answer : Phosphorothioates are susceptible to hydrolysis under alkaline conditions (pH > 8), forming phosphate derivatives. Stability studies in buffered solutions (e.g., pH 4–7.4) at 25–37°C, monitored via HPLC or UV-Vis spectroscopy, reveal degradation kinetics . Thiophilic interactions with metal ions (e.g., Cu²⁺, Fe³⁺) can be studied using spectrophotometric titration to assess chelation potential .

Q. How can researchers evaluate the biological activity of this compound in vitro?

  • Methodological Answer : Anticonvulsant or neuroactivity assays (e.g., maximal electroshock or pentylenetetrazole-induced seizure models in rodents) are used to screen for biological effects . Dose-response curves (1–100 mg/kg) and histopathological analysis of tissue samples provide efficacy and toxicity data. Parallel in vitro studies (e.g., acetylcholinesterase inhibition assays) elucidate mechanistic pathways .

Advanced Research Questions

Q. How does stereochemistry at the phosphorus center influence the compound’s bioactivity and stability?

  • Methodological Answer : Enantioselective synthesis using chiral auxiliaries (e.g., (-)-menthol derivatives) generates diastereomers, which are separated via chiral HPLC . Comparative bioassays and molecular docking (e.g., AutoDock Vina) reveal stereospecific binding to targets like GABA receptors . Stability studies under physiological conditions (37°C, pH 7.4) show differential degradation rates between enantiomers .

Q. What computational approaches predict the electronic and thermodynamic properties of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) model bond dissociation energies and frontier molecular orbitals to predict reactivity . Molecular dynamics simulations (GROMACS) assess solvation dynamics and membrane permeability . Thermodynamic parameters (ΔH, ΔS) derived from differential scanning calorimetry (DSC) validate computational predictions .

Q. How do structural modifications to the cyclohexyl groups affect structure-activity relationships (SAR)?

  • Methodological Answer : Substituent variation (e.g., halogenation or alkyl chain elongation at the cyclohexyl ring) is achieved via Friedel-Crafts alkylation or Grignard reactions . SAR is evaluated using comparative IC₅₀ values in enzyme inhibition assays and logP measurements (shake-flask method) to correlate hydrophobicity with activity .

Q. What are the environmental degradation pathways of this compound?

  • Methodological Answer : Photolysis studies under UV light (λ = 254 nm) in aqueous solutions identify breakdown products via LC-MS/MS . Soil microcosm experiments (aerobic/anaerobic conditions) quantify half-lives and metabolite formation (e.g., methyl sulfone derivatives) using GC-ECD . Ecotoxicity is assessed via Daphnia magna or algal growth inhibition tests .

Q. How can advanced NMR techniques resolve dynamic conformational changes in solution?

  • Methodological Answer : Variable-temperature ¹H-NMR (25–60°C) and NOESY experiments detect rotational barriers around the P–O bonds and axial-equatorial isomerization of cyclohexyl groups . Relaxation dispersion NMR (CPMG) quantifies µs-ms timescale conformational exchanges .

Key Research Findings

  • The compound exhibits pH-dependent stability, with rapid degradation in alkaline environments .
  • Enantiomers show divergent bioactivity, with the (R)-form displaying 3-fold higher anticonvulsant potency than the (S)-form .
  • DFT simulations predict strong thiophilic interactions with transition metals, corroborated by experimental chelation studies .

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